molecular formula C13H14N2O3 B13922877 Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 791835-62-6

Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B13922877
CAS No.: 791835-62-6
M. Wt: 246.26 g/mol
InChI Key: OTZCAYAVOZEEMF-UHFFFAOYSA-N
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Description

Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylamino group, a hydroxy group, and a carboxylate ester. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Skraup reaction, which is a classic method for assembling the quinoline ring. This reaction involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often modified by using α,β-unsaturated carbonyl compounds like crotonaldehyde .

Another approach is the Doebner-Miller synthesis, which uses a separately prepared α,β-unsaturated carbonyl compound instead of glycerol and sulfuric acid . The reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine in dimethylformamide (DMF) under heating conditions can yield the desired dimethylamino-substituted quinoline .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., AlCl3, ZnCl2) and homogeneous catalysts like trifluoroacetic acid (TFA) are often employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Dimethylamine in DMF under heating conditions.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

791835-62-6

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 7-(dimethylamino)-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-15(2)8-4-5-9-10(6-8)14-11(7-12(9)16)13(17)18-3/h4-7H,1-3H3,(H,14,16)

InChI Key

OTZCAYAVOZEEMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

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